2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O3 with a molecular weight of approximately 273.3 g/mol. The structure can be represented as follows:
This compound contains a benzo[d][1,3]dioxole ring, a piperidine ring, and a pyrazin-2-yloxy group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study examining various derivatives showed that compounds with similar structural features had IC50 values ranging from 1.54 µM to 4.52 µM against cancer cell lines such as HepG2 and HCT116, indicating potent antiproliferative activity compared to standard drugs like doxorubicin .
- Mechanism of Action : The anticancer mechanisms of these compounds typically involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, induction of apoptosis via the mitochondrial pathway (assessed through Bax and Bcl-2 proteins), and modulation of cell cycle progression .
Anti-inflammatory Activity
Compounds similar to this compound have been investigated for their anti-inflammatory properties. For example:
- Inhibition of Matrix Metalloproteinases (MMPs) : Derivatives containing pyrazole and acrylamide moieties have shown significant inhibition against MMPs, which are crucial in mediating inflammatory responses .
Data Summary
Activity | IC50 Values (µM) | Cell Lines Tested | Reference |
---|---|---|---|
Anticancer Activity | 1.54 - 4.52 | HepG2, HCT116 | |
Anti-inflammatory | Not specified | Various |
Case Study 1: Antitumor Efficacy
A recent investigation into the synthesis and biological evaluation of related compounds demonstrated that several derivatives exhibited remarkable cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells. The study highlighted the potential for developing these compounds as lead candidates for anticancer drug development.
Case Study 2: Mechanistic Insights
Research focusing on the mechanistic pathways revealed that compounds similar to this compound could induce apoptosis through both intrinsic and extrinsic pathways. This was evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors in treated cancer cells.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(9-13-3-4-15-16(8-13)24-12-23-15)21-7-1-2-14(11-21)25-17-10-19-5-6-20-17/h3-6,8,10,14H,1-2,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDULTJKALWNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.